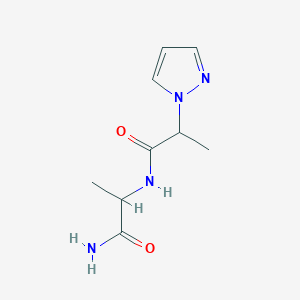![molecular formula C10H17N3O B7553636 4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine](/img/structure/B7553636.png)
4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine, also known as MIM-1, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a selective inhibitor of the protein-protein interaction between MDM2 and p53, which plays a crucial role in the regulation of cell growth and apoptosis.
Mécanisme D'action
4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine acts as a selective inhibitor of the protein-protein interaction between MDM2 and p53. MDM2 is an E3 ubiquitin ligase that targets p53 for degradation, while p53 is a tumor suppressor protein that plays a crucial role in the regulation of cell growth and apoptosis. By inhibiting the MDM2-p53 interaction, 4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine stabilizes p53 and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine has been shown to have potent anti-cancer activity in vitro and in vivo. In cancer cells, 4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine induces apoptosis by activating the p53 pathway, leading to cell cycle arrest and DNA damage. 4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine in lab experiments is its selectivity for the MDM2-p53 interaction, which reduces the risk of off-target effects. 4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using 4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine is its poor solubility in aqueous solutions, which may require the use of organic solvents. In addition, 4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine may have limited effectiveness in certain types of cancer that have developed resistance to the p53 pathway.
Orientations Futures
There are several future directions for the study of 4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine. One area of research is the development of more potent and selective inhibitors of the MDM2-p53 interaction. Another area of research is the exploration of 4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine's potential applications in other diseases, such as viral infections and autoimmune disorders. Additionally, the combination of 4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine with other therapies, such as immunotherapy and targeted therapy, may enhance its anti-cancer activity. Finally, the development of 4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine as a therapeutic agent for human use will require further preclinical and clinical studies to establish its safety and efficacy.
Méthodes De Synthèse
The synthesis of 4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine involves a multi-step process that begins with the reaction of 2-methylimidazole with 1,4-dibromobutane to form 2-(2-bromoethyl)-1-methylimidazole. This intermediate is then reacted with morpholine to produce 4-[2-(2-methylimidazol-1-yl)ethyl]morpholine. The final product is purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine has been studied extensively for its potential applications in cancer research. The protein-protein interaction between MDM2 and p53 is disrupted in many types of cancer, leading to the degradation of p53 and the promotion of tumor growth. 4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine has been shown to inhibit this interaction, resulting in the stabilization of p53 and the induction of apoptosis in cancer cells. 4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine has also been studied for its potential applications in neurodegenerative diseases, as the MDM2-p53 pathway has been implicated in the pathogenesis of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
4-[2-(2-methylimidazol-1-yl)ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-10-11-2-3-13(10)5-4-12-6-8-14-9-7-12/h2-3H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRLSJWKVGCPDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2-Hydroxypropyl)piperazin-1-yl]-quinolin-5-ylmethanone](/img/structure/B7553555.png)
![1-[4-(2-Hydroxypropyl)piperazin-1-yl]-2-(6-methylpyridin-3-yl)ethanone](/img/structure/B7553567.png)
![[4-(4-Ethoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]-(1-methylpyrrolidin-2-yl)methanone](/img/structure/B7553574.png)
![[3-(2-Methylpropyl)morpholin-4-yl]-thiophen-3-ylmethanone](/img/structure/B7553581.png)
![[2-[(3,5-dimethylpyrazol-1-yl)methyl]pyrrolidin-1-yl]-(5-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B7553595.png)
![2-(2,6-dimethylmorpholin-4-yl)-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]propan-1-amine](/img/structure/B7553606.png)

![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-2-(4-pyrrol-1-ylphenyl)acetamide](/img/structure/B7553611.png)

![8-[[Butyl(methyl)sulfamoyl]amino]quinoline](/img/structure/B7553626.png)
![4-[[2-[(4-Methylpyrazol-1-yl)methyl]pyrrolidin-1-yl]methyl]-2-pyrimidin-2-yl-1,3-thiazole](/img/structure/B7553634.png)
![1-(Azetidin-1-yl)-2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B7553646.png)
![3,5-Dimethyl-1-[[1-(2-propan-2-yloxyethyl)pyrrolidin-2-yl]methyl]pyrazole](/img/structure/B7553651.png)
![3,5-Dimethyl-1-[[1-(oxan-2-ylmethyl)pyrrolidin-2-yl]methyl]pyrazole](/img/structure/B7553654.png)